2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC18327801
Molecular Formula: C15H11F3N2
Molecular Weight: 276.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11F3N2 |
|---|---|
| Molecular Weight | 276.26 g/mol |
| IUPAC Name | 2-(4-methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C15H11F3N2/c1-10-2-4-11(5-3-10)13-9-20-7-6-12(15(16,17)18)8-14(20)19-13/h2-9H,1H3 |
| Standard InChI Key | GHEAOTWFLWIBTJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of imidazo[1,2-a]pyridine consists of a pyridine ring fused to an imidazole ring at positions 1 and 2. In 2-(p-tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine:
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A p-tolyl group (C₆H₄CH₃-4) is attached to position 2 of the imidazole moiety.
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A trifluoromethyl group (-CF₃) substitutes position 7 of the pyridine ring.
The molecular formula is C₁₅H₁₁F₃N₂, with a molecular weight of 276.26 g/mol. The presence of the electron-donating p-tolyl group and the electron-withdrawing trifluoromethyl group creates a push-pull electronic effect, influencing reactivity and intermolecular interactions .
Table 1: Key Structural and Physicochemical Properties
Synthetic Approaches
General Strategies for Imidazo[1,2-a]pyridine Synthesis
While no direct synthesis of 2-(p-tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is reported, analogous methods for imidazo[1,2-a]pyridines involve:
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Cyclocondensation: Reaction of 2-aminopyridines with α-haloketones or aldehydes.
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Transition Metal-Catalyzed Coupling: Suzuki-Miyaura coupling for aryl group introduction .
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Ultrasound-Assisted Functionalization: Iodination or trifluoromethylation under ultrasonic irradiation .
Proposed Synthesis Pathway
A plausible route for synthesizing the target compound involves:
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Preparation of 7-Trifluoromethylimidazo[1,2-a]pyridine:
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Cyclocondensation of 2-aminopyridine with a trifluoromethyl-substituted α-bromoketone.
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Introduction of the p-Tolyl Group:
Table 2: Comparative Synthetic Methods for Imidazo[1,2-a]pyridines
Physicochemical and Spectroscopic Properties
Spectral Characterization
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¹H NMR: Expected signals include aromatic protons (δ 7.2–8.5 ppm), methyl protons from the p-tolyl group (δ 2.3 ppm), and imidazole ring protons (δ 6.8–7.5 ppm) .
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¹³C NMR: Peaks for CF₃ (δ 120–125 ppm, q, J = 270 Hz) and aromatic carbons (δ 110–150 ppm) .
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MS (ESI+): Molecular ion peak at m/z 277 [M+H]⁺.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures above 200°C, suggesting moderate thermal stability .
| Compound | Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 3-Iodoimidazo[1,2-a]pyridine | Melatonin receptor agonist | 12 nM | ACS Omega |
| 7-Trifluoromethylimidazo[1,2-a]pyridine | Antiproliferative | 1.8 µM | PubChem |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Cross-Coupling Reactions: Pd-catalyzed transformations to introduce aryl or heteroaryl groups .
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Fluorinated Drug Candidates: CF₃ groups are pivotal in modern drug design for improved pharmacokinetics .
Materials Science
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